molecular formula C21H28N6O4 B2636383 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 333305-36-5

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2636383
CAS No.: 333305-36-5
M. Wt: 428.493
InChI Key: ZJNXYHGVGAVRPG-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with distinct structural modifications. Its core purine-2,6-dione scaffold is substituted at positions 1 and 3 with methyl groups, at position 7 with a 2-hydroxy-3-(o-tolyloxy)propyl chain, and at position 8 with a piperazinyl group. The o-tolyloxy (2-methylphenoxy) moiety introduces steric and electronic effects, while the unsubstituted piperazine may influence solubility and receptor interactions.

Properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-14-6-4-5-7-16(14)31-13-15(28)12-27-17-18(24(2)21(30)25(3)19(17)29)23-20(27)26-10-8-22-9-11-26/h4-7,15,22,28H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNXYHGVGAVRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCNCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the hydroxypropyl group: This can be done through an etherification reaction using an appropriate alcohol and a base.

    Final functionalization: The o-tolyloxy group is introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the purine core or the piperazine moiety, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides, bases, and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperazine moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to understand these interactions at a molecular level.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural similarities with several purine derivatives, differing primarily in substituent groups. Key analogs include:

7-[2-Hydroxy-3-(4-Methoxyphenoxy)propyl]-1,3-Dimethyl-8-(Piperazin-1-yl)purine-2,6-dione ()

  • Substituent Variation: 4-Methoxyphenoxy replaces o-tolyloxy at the propyl chain.

8-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-[2-Hydroxy-3-(o-Tolyloxy)propyl]-1,3-Dimethylpurine-2,6-dione ()

  • Substituent Variation : Piperazine is substituted with a 2-hydroxyethyl group.

7-(2-Hydroxy-2-Phenylethyl)-1,3-Dimethyl-8-(4-Methylpiperazin-1-yl)purine-2,6-dione ()

  • Substituent Variation : A phenylethyl group replaces the hydroxypropyl-o-tolyloxy chain.
  • Implications : The phenyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility .

7-(2-((1H-Benzimidazol-2-yl)thio)ethyl)-3-Methyl-8-(4-Methylpiperidin-1-yl)purine-2,6-dione ()

  • Substituent Variation : A benzimidazole-thioethyl group replaces the hydroxypropyl chain, and piperidine substitutes piperazine.
  • Implications : The sulfur atom and aromatic benzimidazole may confer unique electronic properties and metal-binding capabilities .

Data Tables of Key Compounds

Compound Name Molecular Formula Substituent at Position 7 Substituent at Position 8 Molecular Weight (g/mol)
Target Compound C₂₂H₃₀N₆O₅ 2-Hydroxy-3-(o-tolyloxy)propyl Piperazin-1-yl ~482.52
7-[2-Hydroxy-3-(4-Methoxyphenoxy)propyl]-1,3-Dimethyl-8-(Piperazin-1-yl)purine-2,6-dione C₂₂H₃₀N₆O₆ 2-Hydroxy-3-(4-methoxyphenoxy)propyl Piperazin-1-yl 498.51
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-[2-Hydroxy-3-(o-Tolyloxy)propyl]-1,3-Dimethylpurine-2,6-dione C₂₃H₃₄N₆O₆ 2-Hydroxy-3-(o-tolyloxy)propyl 4-(2-Hydroxyethyl)piperazin-1-yl 514.56
7-(2-Hydroxy-2-Phenylethyl)-1,3-Dimethyl-8-(4-Methylpiperazin-1-yl)purine-2,6-dione C₂₂H₃₀N₆O₄ 2-Hydroxy-2-phenylethyl 4-Methylpiperazin-1-yl 466.51

Research Findings and Functional Implications

Substituent Effects on Physicochemical Properties

  • Solubility : The unsubstituted piperazine in the target compound may reduce solubility compared to the hydroxyethyl-substituted analog (), which could limit bioavailability .

Pharmacological Hypotheses

  • Piperazine Modifications: Substitution at the piperazine nitrogen (e.g., hydroxyethyl in ) may enhance interactions with charged residues in target proteins, such as adenosine receptors .
  • Aromatic Substituents : The o-tolyloxy group’s methyl moiety may engage in van der Waals interactions, while the methoxy group in could participate in hydrogen bonding .

Biological Activity

The compound 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 941974-80-7 , is a complex organic molecule belonging to the purine family. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC23H31N5O4
Molecular Weight441.5 g/mol
CAS Number941974-80-7

The structure of this compound features a purine base with various substituents that enhance its biological properties. The presence of a piperazine moiety at the 8-position and a hydroxy-tolyloxy propyl group at the 7-position is particularly significant for its pharmacological activity.

Structural Analysis

The unique substitution pattern of this compound is believed to contribute to its enhanced bioactivity. The hydroxy group increases solubility and may enhance interaction with biological targets, while the piperazine ring is known for its role in increasing receptor affinity.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. A study focusing on similar purine derivatives showed promising results against various cancer cell lines, indicating potential use in oncology .
  • Antimicrobial Properties : Compounds with structural similarities have demonstrated significant antibacterial and antifungal activities. The introduction of specific substituents can enhance these effects, making this compound a candidate for further investigation in treating infections .
  • CNS Activity : The piperazine group is often associated with central nervous system (CNS) activity, suggesting potential applications in treating neurological disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Influence : Variations in the alkyl groups attached to the purine base significantly affect potency and selectivity towards specific biological targets.
  • Hydroxy Group Role : The presence of hydroxyl groups has been linked to increased hydrogen bonding capabilities, enhancing interaction with enzymes or receptors involved in disease processes .

Case Study 1: Antitumor Efficacy

In a recent study, compounds structurally related to 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds exhibited significant cytotoxicity, particularly when combined with established chemotherapeutics like doxorubicin, suggesting a synergistic effect .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related purine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, highlighting their potential as alternative treatments .

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